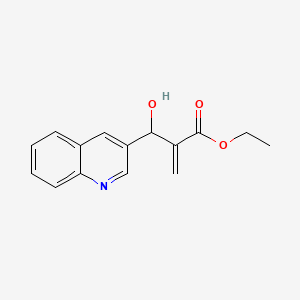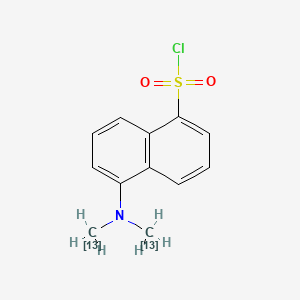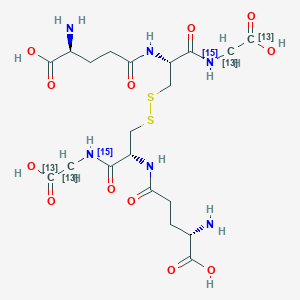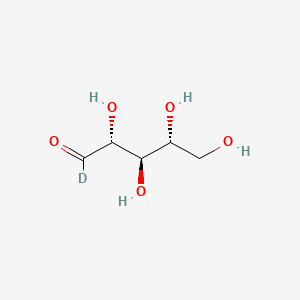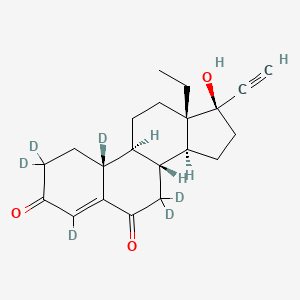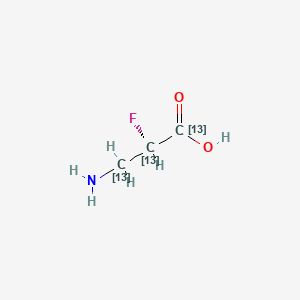
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is a fluorinated amino acid derivative. The compound is characterized by the presence of a fluorine atom and three carbon-13 isotopes, which makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and fluorine chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid typically involves the introduction of a fluorine atom into an amino acid precursor. One common method is the fluorination of a suitable amino acid derivative using electrophilic fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography ensures the consistent production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include various fluorinated derivatives, oxo compounds, and substituted amino acids, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid exerts its effects involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of metabolic processes and molecular interactions using techniques like NMR spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-amino-2-fluoropropanoic acid: Lacks the carbon-13 isotopes, making it less useful for isotopic labeling studies.
(2R)-3-amino-2-chloropropanoic acid: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
(2R)-3-amino-2-bromopropanoic acid: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid is unique due to its combination of fluorine and carbon-13 isotopes, which provides distinct advantages in both chemical reactivity and analytical applications. The presence of fluorine enhances the compound’s stability and bioavailability, while the carbon-13 isotopes enable precise tracking in metabolic studies.
Propriétés
Formule moléculaire |
C3H6FNO2 |
|---|---|
Poids moléculaire |
110.062 g/mol |
Nom IUPAC |
(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |
Clé InChI |
OJQNRNQELNLWHH-FMYLKJIZSA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C](=O)O)F)N |
SMILES canonique |
C(C(C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


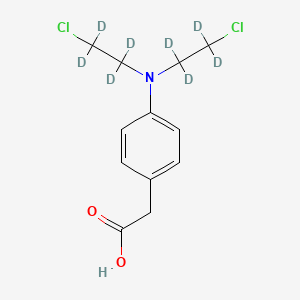
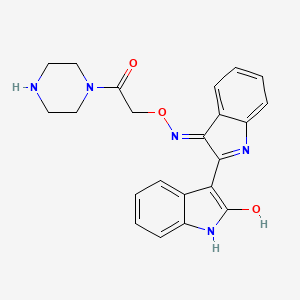
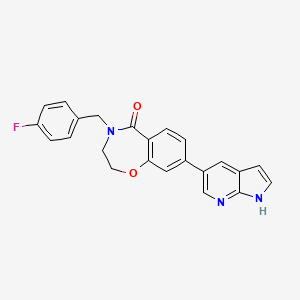
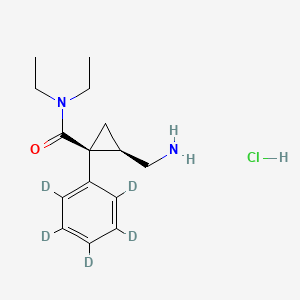
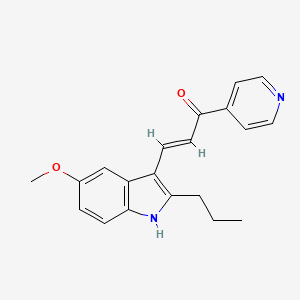
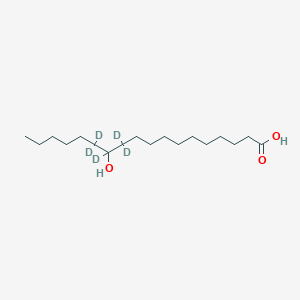
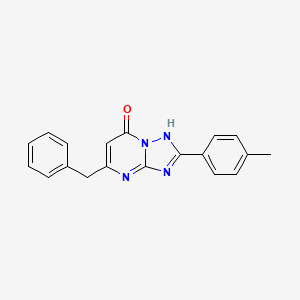
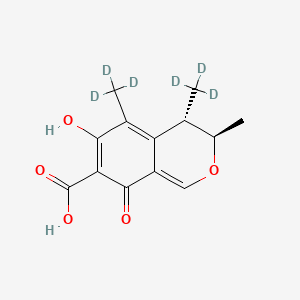
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
